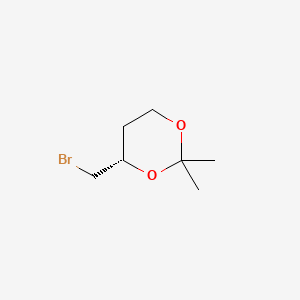

(S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane

Description

Significance of Optically Active 1,3-Dioxane (B1201747) Derivatives in Stereoselective Synthesis

Optically active 1,3-dioxane derivatives are of paramount importance in stereoselective synthesis, serving as both chiral auxiliaries and versatile synthetic intermediates. acs.orgnih.gov The rigid chair-like conformation of the 1,3-dioxane ring provides a well-defined three-dimensional environment that can effectively control the stereochemical outcome of chemical reactions. acs.org This conformational rigidity allows for predictable facial selectivity in reactions at or adjacent to the stereogenic centers of the dioxane ring.

The incorporation of a chiral 1,3-dioxane unit into a molecule can be used to direct the stereoselective formation of new stereocenters. acs.org For instance, the acetal (B89532) linkage is stable under a variety of reaction conditions, yet can be readily cleaved under acidic conditions, allowing for the release of the protected diol or carbonyl group at a later stage in a synthetic sequence. This "chiral auxiliary" approach, where the chiral unit is temporarily installed to guide a stereoselective transformation and then removed, is a cornerstone of modern asymmetric synthesis. wikipedia.org

Furthermore, the functional groups appended to the chiral 1,3-dioxane scaffold can be manipulated to create a wide array of complex and valuable molecules. The presence of a reactive handle, such as the bromomethyl group in the title compound, allows for a variety of subsequent chemical transformations, including nucleophilic substitutions and organometallic coupling reactions. This versatility makes chiral 1,3-dioxane derivatives highly sought-after building blocks for the synthesis of natural products and pharmaceutically active compounds. nih.govnih.gov

Overview of the Compound's Structural Features and Stereochemical Importance

The key to its stereochemical importance lies in the chiral center at the C4 position of the dioxane ring, which bears a bromomethyl substituent. The "(S)" designation indicates the absolute configuration at this stereocenter. This defined stereochemistry is crucial for its role as a chiral building block, as it allows for the transfer of chirality to new molecules during a synthesis.

The bromomethyl group is a versatile functional handle. The carbon-bromine bond is relatively weak, making the bromine atom a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide variety of substituents at this position with inversion of configuration, providing a pathway to a diverse range of enantiomerically enriched compounds.

The conformational preference of the 1,3-dioxane ring, typically a chair conformation, places the substituents in well-defined axial or equatorial positions. This predictable spatial arrangement is fundamental to understanding and predicting the stereochemical outcome of reactions involving this chiral building block.

Table 1: Physicochemical Properties of (S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | Not available | C₇H₁₃BrO₂ | 209.08 | Not available |

| 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane | 36236-76-7 | C₆H₁₁BrO₂ | 195.05 | Not available |

| 2-(Bromomethyl)-1,3-dioxane | 5695-63-6 | C₅H₉BrO₂ | 181.03 | Not available |

| 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) | 2033-24-1 | C₆H₈O₄ | 144.13 | 92-96 (mp) |

| 4,4-Dimethyl-1,3-dioxane | 766-15-4 | C₆H₁₂O₂ | 116.16 | 133-134 |

Note: Data for the title compound is limited. Data for related compounds is provided for context. nih.govsigmaaldrich.comnist.gov

Historical Context and Evolution of Chiral Acetal Chemistry in Synthetic Endeavors

The use of chiral acetals in synthesis is rooted in the broader history of stereochemistry, which began with Louis Pasteur's discovery of molecular chirality in 1848. acs.org However, the deliberate application of chiral auxiliaries to control the stereochemical course of a reaction is a more recent development. The pioneering work of E.J. Corey and B.M. Trost in the 1970s and 1980s laid the foundation for the use of temporarily incorporated chiral groups to induce asymmetry in chemical transformations. wikipedia.org

Initially, much of the focus in chiral acetal chemistry was on derivatives of tartaric acid and other readily available chiral diols, primarily in the form of five-membered 1,3-dioxolane (B20135) rings. These early studies demonstrated the feasibility of using chiral acetals as templates to control the stereochemistry of reactions such as enolate alkylations and aldol (B89426) additions.

The development of chiral 1,3-dioxane chemistry followed, offering a six-membered ring system with distinct conformational properties. The predictable chair-like conformation of the 1,3-dioxane ring provided a new level of stereochemical control. acs.org The ability to synthesize a wide range of substituted 1,3-dioxanes from various aldehydes, ketones, and 1,3-diols has greatly expanded the scope of this methodology.

Over time, the sophistication of chiral acetal chemistry has grown significantly. The development of more complex and highly functionalized chiral 1,3-dioxane derivatives, such as this compound, has provided chemists with powerful tools for the construction of intricate molecular architectures with a high degree of stereocontrol. acs.org The evolution of this field continues, with ongoing research focused on the design of new chiral acetals and their application in novel and efficient asymmetric synthetic methods. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-7(2)9-4-3-6(5-8)10-7/h6H,3-5H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWOLCKVOBXLLD-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCC(O1)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OCC[C@H](O1)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Principles and Control in Reactions Involving S 2,2 Dimethyl 4 Bromomethyl 1,3 Dioxane

Enantioselective Transformations Guided by the Chiral Dioxane Scaffold

The chiral scaffold of (S)-2,2-dimethyl-4-bromomethyl-1,3-dioxane can be leveraged to induce enantioselectivity in chemical reactions, where it acts as a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. nih.govresearchgate.net

While specific examples detailing the use of this compound as a chiral auxiliary are not extensively documented in readily available literature, the principle can be illustrated by related systems. For instance, chiral 1,3-dioxanes are known to be effective in controlling the stereochemistry of various reactions. The rigid chair-like conformation of the dioxane ring, with the bulky gem-dimethyl group at the 2-position, creates a well-defined steric environment. The substituent at the chiral C4 position can effectively shield one face of a reacting molecule, forcing an incoming reagent to attack from the less hindered side.

In a hypothetical scenario, the bromomethyl group of this compound could be transformed into a nucleophilic or electrophilic center. When this modified chiral molecule reacts with a prochiral substrate, the dioxane scaffold would direct the approach of the substrate, leading to the preferential formation of one enantiomer of the product. The effectiveness of the stereodirection would depend on the nature of the reactants, the reaction conditions, and the distance between the chiral center and the reaction site.

A notable example in a related system is the palladium-catalyzed asymmetric alkylation of dioxanone enol ethers. caltech.edu In this case, a chiral ligand on the palladium catalyst controls the enantioselectivity of the alkylation of a 2,2-dimethyl-1,3-dioxan-5-one (B43941) derivative. caltech.edu This demonstrates the utility of the dioxane framework in stereoselective transformations, and it is plausible that the inherent chirality of this compound could similarly be used to control enantioselectivity in appropriate reactions.

The following table summarizes the key concepts in enantioselective transformations involving chiral auxiliaries:

| Concept | Description | Relevance to this compound |

| Chiral Auxiliary | An enantiomerically pure compound that directs the stereoselective formation of a new stereocenter. nih.govresearchgate.net | The this compound scaffold can potentially serve as a chiral auxiliary. |

| Stereodirection | The control of the stereochemical outcome of a reaction by a chiral element within the molecule. | The C4 stereocenter and the rigid dioxane ring create a biased steric environment. |

| Prochiral Substrate | A molecule that can be converted into a chiral molecule in a single step. | Reactions involving the functionalized bromomethyl group with prochiral electrophiles or nucleophiles could be rendered enantioselective. |

| Removal of Auxiliary | The chiral auxiliary is cleaved from the product after the reaction. | The dioxane acetal (B89532) can be hydrolyzed under acidic conditions to release the diol product. |

Diastereoselective Reactions Influenced by the 4-Position Stereocenter

The stereocenter at the 4-position of this compound plays a crucial role in directing diastereoselective reactions. When a new stereocenter is formed in a molecule that already contains a stereocenter, the two possible products are diastereomers. The inherent chirality of the starting material can favor the formation of one diastereomer over the other.

In reactions involving this compound, the C4 stereocenter can influence the stereochemical outcome of reactions at the adjacent bromomethyl group or at other positions on the dioxane ring. For example, if the bromomethyl group is converted into an organometallic reagent, its subsequent addition to a prochiral aldehyde or ketone would lead to the formation of two diastereomeric alcohols. The Felkin-Anh model is often used to predict the stereochemical outcome of such reactions, where the nucleophile preferentially attacks the carbonyl group from the face opposite the largest substituent. nih.gov In this case, the bulky dioxane ring would direct the approach of the carbonyl compound, leading to a diastereoselective addition.

A study on the diastereoselective additions of allylmagnesium reagents to chiral ketones highlights the complexities of predicting stereoselectivity, noting that when complexation between the carbonyl and the magnesium is not easily reversible, standard stereochemical models may not apply. nih.gov However, high diastereoselectivity can still be achieved if one face of the carbonyl is effectively blocked. nih.gov

Research on other chiral 1,3-dioxane (B1201747) derivatives has demonstrated the powerful directing effect of the C4 substituent. For instance, in the synthesis of certain natural products, the stereochemistry at C4 has been used to control the formation of new stereocenters with high diastereoselectivity. nih.gov

The table below outlines the factors influencing diastereoselectivity in reactions of this compound.

| Factor | Influence on Diastereoselectivity |

| C4 Stereocenter | Creates a chiral environment that differentiates the two faces of a reacting center. |

| Conformation of the Dioxane Ring | The rigid chair conformation locks the C4 substituent into a specific orientation, enhancing its directing effect. |

| Nature of the Reactants | The size and electronic properties of the incoming reagent and the substrate influence the transition state energies. |

| Reaction Conditions | Temperature, solvent, and the presence of chelating metals can affect the degree of diastereoselectivity. |

Configurational Stability and Retention of Stereochemistry in Bromomethyl-Derived Organometallic Species

The formation of organometallic reagents, such as Grignard or organolithium reagents, from this compound is a key step in many of its synthetic applications. A critical question in these transformations is the configurational stability of the newly formed carbanionic center. If the organometallic species is configurationally unstable, it can racemize, leading to a loss of stereochemical information.

Studies on the configurational stability of primary Grignard reagents have shown that inversion of configuration at the carbon-magnesium center can occur, with the rate of inversion being dependent on the solvent and the structure of the Grignard reagent. caltech.eduharvard.edu For secondary Grignard reagents, configurational stability is generally higher, with detectable racemization observed at temperatures around -50 °C after extended periods. nih.gov

Research on the configurational stability of α-thio- and α-bromo[D1]methyllithiums has provided valuable insights. It has been shown that these species can be configurationally stable at low temperatures, allowing for their reaction with electrophiles with retention of stereochemistry. The stability is influenced by the nature of the heteroatom and the substituents.

In the case of organometallic reagents derived from this compound, the oxygen atoms of the dioxane ring can potentially stabilize the organometallic center through intramolecular coordination. This chelation can increase the configurational stability of the carbanionic center, allowing it to participate in reactions with high stereochemical fidelity. The general conditions for forming Grignard reagents involve the use of ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which stabilize the reagent through complexation. adichemistry.com

The following table summarizes the factors affecting the configurational stability of organometallic reagents derived from this compound.

| Factor | Effect on Configurational Stability |

| Temperature | Lower temperatures generally favor configurational stability. nih.gov |

| Solvent | Coordinating solvents like THF can stabilize the organometallic species. adichemistry.com |

| Intramolecular Coordination | The oxygen atoms of the dioxane ring can chelate to the metal center, increasing stability. |

| Counterion | The nature of the metal (e.g., Li, Mg) influences the C-metal bond polarity and the rate of inversion. |

Anomeric and Stereoelectronic Effects in 1,3-Dioxane Ring Systems Affecting Reactivity

The reactivity of this compound is significantly influenced by stereoelectronic effects within the 1,3-dioxane ring. These effects arise from the interaction of electron orbitals and can have a profound impact on the conformation and reactivity of the molecule.

A computational study of stereoelectronic effects in 1,3-dioxane has shown that hyperconjugative interactions, such as those between the oxygen lone pairs (n_p) and the antibonding orbitals of adjacent C-H bonds (σ), play a crucial role in determining bond lengths and reactivity. acs.orgnih.gov For example, anomeric n_p(O) → σ(C-H_ax) interactions are dominant at the C2, C4, and C6 positions. acs.orgnih.gov These interactions can influence the acidity of axial and equatorial protons and the susceptibility of different positions to attack.

The presence of the oxygen atoms in the dioxane ring also influences the reactivity of the bromomethyl group. The electron-withdrawing inductive effect of the oxygens can affect the stability of any developing charge at the adjacent carbon during a substitution reaction. Furthermore, the preferred chair conformation of the dioxane ring places the bromomethyl group in a specific spatial orientation, which can affect its accessibility to reagents.

The table below details some of the key stereoelectronic effects in 1,3-dioxane systems.

| Stereoelectronic Effect | Description | Impact on Reactivity of this compound |

| Anomeric Effect | Preference for axial orientation of electronegative substituents at the anomeric carbon. researchgate.netresearchgate.net | Influences the overall conformation and stability of the dioxane ring. |

| Hyperconjugation | Interaction of filled orbitals (e.g., lone pairs, σ-bonds) with adjacent empty or partially filled orbitals (e.g., σ*). acs.orgnih.gov | Affects bond lengths, bond angles, and the reactivity of C-H bonds on the dioxane ring. |

| Inductive Effect | Transmission of charge through a chain of atoms in a molecule. | The electronegative oxygen atoms influence the electron density at the C4 position and the attached bromomethyl group. |

| Gauche Effect | Tendency for certain substituents to adopt a gauche conformation. | Contributes to the overall conformational preference of the molecule. |

Chemo- and Regioselectivity in Transformations of the Bromomethyl Group

This compound is a polyfunctional molecule, containing a primary bromide and a cyclic acetal. This raises questions of chemo- and regioselectivity in its reactions. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential reaction at one position over another.

In reactions involving nucleophiles, the primary bromide is a good electrophilic site for S_N2 reactions. The dioxane ring, being an acetal, is generally stable to nucleophilic and basic conditions but is sensitive to acid. Therefore, it is possible to selectively transform the bromomethyl group while leaving the dioxane ring intact. For example, reaction with a soft nucleophile like cyanide or a carboxylate would be expected to proceed via an S_N2 reaction at the bromomethyl carbon, with inversion of configuration if the reaction proceeds through a classic backside attack. utexas.eduoregonstate.edu

The formation of a Grignard reagent from this compound is also a chemoselective process. The reaction occurs at the C-Br bond, leaving the ether-like linkages of the dioxane ring untouched. adichemistry.com However, the formation of Grignard reagents can be accompanied by side reactions such as Wurtz coupling, where two alkyl halide molecules react to form a dimer. researchgate.net Continuous flow processes have been shown to improve the selectivity of Grignard reagent formation by minimizing this side reaction. researchgate.net

Regioselectivity becomes a consideration if there are other potential reaction sites. In the case of this compound, the bromomethyl group is the most reactive site towards most nucleophiles and organometallic reagent formation. The C-H bonds on the dioxane ring are generally unreactive under these conditions.

The following table summarizes the chemo- and regioselectivity in reactions of the target compound.

| Reaction Type | Expected Selectivity | Rationale |

| Nucleophilic Substitution | Chemoselective for the bromomethyl group. | The C-Br bond is more electrophilic and has a better leaving group than the C-O bonds of the dioxane. |

| Grignard Reagent Formation | Chemoselective for the bromomethyl group. | The C-Br bond is reactive towards magnesium metal, while the dioxane acetal is stable. adichemistry.com |

| Elimination Reactions | Possible under strong basic conditions. | A strong, hindered base could potentially induce E2 elimination to form an exocyclic double bond. |

| Acid-Catalyzed Hydrolysis | Chemoselective for the dioxane ring. | Acetals are readily cleaved under acidic conditions to reveal the corresponding diol and ketone. |

Reactivity Profiles and Mechanistic Investigations of S 2,2 Dimethyl 4 Bromomethyl 1,3 Dioxane

Nucleophilic Substitution Reactions at the Bromomethyl Carbon

The primary mode of reactivity for (S)-2,2-dimethyl-4-bromomethyl-1,3-dioxane involves the displacement of the bromide ion by a nucleophile at the C4-methylene carbon. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism.

The bromomethyl group of this compound is an excellent electrophilic site for a wide range of nucleophiles. The stereochemistry of the starting material, with the (S)-configuration at the C4 position of the dioxane ring, is crucial as it allows for the synthesis of a diverse array of chiral compounds. The anancomeric structure of such 1,3-dioxane (B1201747) derivatives, where one conformer is heavily favored, plays a significant role in their reactivity and the stereochemical outcome of their reactions. researchgate.net

The reaction of this chiral bromide with various nucleophiles, including nitrogen, oxygen, and sulfur-based reagents, has been explored. For instance, reactions with amines, alkoxides, and thiolates lead to the corresponding chiral amines, ethers, and thioethers, respectively. These transformations are fundamental in the synthesis of chiral pharmaceutical intermediates and other complex organic molecules. researchgate.netresearchgate.net

The table below illustrates the expected scope of nucleophilic substitution reactions with this compound.

| Nucleophile (Nu-) | Reagent Example | Product Type | Expected Product |

| Azide | Sodium Azide (NaN3) | Azide | (S)-4-(Azidomethyl)-2,2-dimethyl-1,3-dioxane |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile | (S)-(2,2-Dimethyl-1,3-dioxan-4-yl)acetonitrile |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether | (S)-2,2-Dimethyl-4-((phenylthio)methyl)-1,3-dioxane |

| Alkoxide | Sodium Methoxide (NaOMe) | Ether | (S)-4-(Methoxymethyl)-2,2-dimethyl-1,3-dioxane |

| Carboxylate | Sodium Acetate (NaOAc) | Ester | (S)-(2,2-Dimethyl-1,3-dioxan-4-yl)methyl acetate |

Limitations of these reactions can arise from the steric hindrance provided by the bulky 2,2-dimethyl groups on the dioxane ring, which can slow down the rate of substitution. Furthermore, the basicity of the nucleophile can sometimes lead to competing elimination reactions, although this is generally less of a concern for primary bromides like the one .

Kinetic studies of SN2 reactions involving primary alkyl halides are well-established. The rate of reaction is typically second-order, being first-order in both the substrate and the nucleophile. For this compound, the reaction rate would be influenced by the nature of the nucleophile, the solvent, and the temperature. Stronger, less sterically hindered nucleophiles will generally lead to faster reaction rates.

Thermodynamically, the SN2 reaction is typically favored due to the formation of a more stable product where a stronger bond is formed to the carbon than the carbon-bromine bond that is broken. The stereochemistry of the reaction is a key feature, proceeding with inversion of configuration at the electrophilic carbon. However, since the chiral center in this compound is at the C4 position of the dioxane ring and not the carbon undergoing substitution, the reaction proceeds with retention of the (S)-configuration of the ring itself.

Detailed kinetic and thermodynamic parameters for the substitution reactions of this specific compound are not widely reported in the literature, but can be inferred from studies on similar chiral 1,3-dioxane derivatives. researchgate.net

Metal-Mediated Transformations and Organometallic Intermediates Derived from the Bromomethyl Group

The carbon-bromine bond in this compound allows for the formation of organometallic reagents, which are powerful tools for carbon-carbon bond formation.

The reaction of this compound with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) is expected to yield the corresponding Grignard reagent, ((S)-2,2-dimethyl-1,3-dioxan-4-yl)methylmagnesium bromide. researchgate.netwalisongo.ac.id The formation of Grignard reagents from alkyl halides is a well-established process. researchgate.netwalisongo.ac.id

This Grignard reagent is a potent nucleophile and a strong base. It can react with a variety of electrophiles to form new carbon-carbon bonds. For example, its reaction with aldehydes and ketones will produce secondary and tertiary alcohols, respectively. masterorganicchemistry.com Reaction with carbon dioxide, followed by an acidic workup, will yield the corresponding carboxylic acid. masterorganicchemistry.com

The table below outlines some potential reactions of the Grignard reagent derived from this compound.

| Electrophile | Product after Workup |

| Formaldehyde (B43269) (HCHO) | (S)-2-(2,2-Dimethyl-1,3-dioxan-4-yl)ethanol |

| Acetaldehyde (CH3CHO) | (S)-1-(2,2-Dimethyl-1,3-dioxan-4-yl)propan-2-ol |

| Acetone (B3395972) ((CH3)2CO) | (S)-1-(2,2-Dimethyl-1,3-dioxan-4-yl)-2-methylpropan-2-ol |

| Carbon Dioxide (CO2) | (S)-2-(2,2-Dimethyl-1,3-dioxan-4-yl)acetic acid |

Lithium-halogen exchange offers an alternative method for generating a highly reactive organometallic intermediate. This reaction typically involves treating the alkyl bromide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. sigmaaldrich.cnsigmaaldrich.com In the case of this compound, this would produce ((S)-2,2-dimethyl-1,3-dioxan-4-yl)methyllithium.

This organolithium reagent is a stronger nucleophile and base than the corresponding Grignard reagent. It can participate in a similar range of alkylation reactions with electrophiles. The choice between Grignard formation and lithium-halogen exchange may depend on the specific synthetic target and the compatibility of the reagents. For instance, lithium-halogen exchange can sometimes be performed under conditions that are milder or more selective than those required for Grignard reagent formation. sigmaaldrich.cn

Electrophilic Reactivity of the Bromomethyl Moiety

In the context of electrophilic reactions where the molecule itself acts as an electrophile, it is the bromomethyl carbon that is the reactive center. There are no common reactions where other parts of the this compound molecule act as an electrophile under standard conditions. The dioxane ring itself is generally stable to electrophilic attack, especially under the neutral or basic conditions often employed for nucleophilic substitution.

Ring-Opening Reactions of the 1,3-Dioxane System and Subsequent Rearrangements

The 1,3-dioxane ring, while generally stable under neutral and basic conditions, is susceptible to cleavage under acidic conditions, particularly in the presence of Lewis acids. nih.gov This reactivity can be harnessed for various synthetic transformations, including the formation of new ring systems and rearranged products.

One notable rearrangement is the intramolecular cyclization to form oxetanes. Treatment of 4-bromomethyl-1,3-dioxane derivatives with a base can lead to the formation of a strained four-membered oxetane (B1205548) ring through intramolecular Williamson ether synthesis. nih.govresearchgate.netnih.gov This process involves the initial deprotonation of a hydroxyl group, which then acts as an internal nucleophile, displacing the bromide ion. The stability of the resulting oxetane can be influenced by substituents on the ring.

Lewis acid-catalyzed ring-opening reactions provide another avenue for the transformation of the 1,3-dioxane system. nih.govacs.org In the presence of a Lewis acid, one of the oxygen atoms of the dioxane ring coordinates to the acid, activating the ring for nucleophilic attack. This can lead to regioselective cleavage of the C-O bonds. For instance, in carbohydrate-derived dioxane systems, reagents like lithium aluminum hydride in combination with aluminum chloride (LiAlH₄-AlCl₃) or sodium cyanoborohydride with boron trifluoride etherate (NaBH₃CN-BF₃·OEt₂) can effect reductive ring opening to afford protected diols. researchgate.net The regioselectivity of these reactions is often influenced by the nature of the substituents and the coordination of the Lewis acid.

In some cases, ring-opening can be followed by rearrangements to form thermodynamically more stable products. For example, studies on related systems have shown that diol-derived cyclic acetals can undergo rearrangements to form tetrahydrofuran derivatives under Lewis acidic conditions. openstax.org While specific studies on this compound are limited, the general principles of Lewis acid-catalyzed ring-opening and subsequent rearrangements are applicable.

Table 1: Ring-Opening and Rearrangement Reactions of 1,3-Dioxane Derivatives

| Precursor | Reagents and Conditions | Product(s) | Yield (%) | Observations | Reference(s) |

| 4-Bromomethyl-1,3-dioxane derivative | Base (e.g., NaH, KOtBu) | Oxetane derivative | - | Intramolecular Williamson ether synthesis. | nih.gov, researchgate.net, nih.gov |

| Carbohydrate-derived 1,3-dioxane | LiAlH₄-AlCl₃ | Protected diol | - | Reductive ring-opening. | researchgate.net |

| Carbohydrate-derived 1,3-dioxane | NaBH₃CN, BF₃·OEt₂ | Protected diol | - | Reductive ring-opening. | researchgate.net |

| Diallyl acetal (B89532) derivative | Grubbs II catalyst, then Ru catalyst, then Lewis acid (e.g., BF₃·OEt₂) | Substituted tetrahydrofuran | - | Ring-closing metathesis followed by isomerization and rearrangement. | openstax.org |

Mechanistic Insights into Other Characteristic Reactions (e.g., elimination, addition to unsaturated systems)

The presence of the bromomethyl group in this compound makes it a substrate for various other reactions, most notably elimination and subsequent addition reactions.

Elimination Reactions:

Treatment of this compound with a strong base can induce the elimination of hydrogen bromide (HBr) to form an exocyclic methylene (B1212753) derivative, 4-methylene-2,2-dimethyl-1,3-dioxane. This reaction typically proceeds through an E2 (bimolecular elimination) mechanism, where the base abstracts a proton from the carbon adjacent to the bromomethyl group, and the bromide ion is simultaneously expelled. researchgate.netlibretexts.orgresearchgate.net

The regioselectivity of the elimination is generally dictated by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene. researchgate.netresearchgate.netresearchgate.net However, in the case of this compound, only one type of β-hydrogen is available for abstraction, leading to the formation of the single exocyclic alkene product. The choice of base can be crucial, with bulkier bases sometimes favoring the formation of the less substituted alkene (Hofmann product), although this is not a factor in this specific substrate. libretexts.org

Addition to Unsaturated Systems:

The unsaturated product formed from the elimination reaction, 4-methylene-2,2-dimethyl-1,3-dioxane, can then serve as a substrate for various addition reactions. For instance, organometallic reagents such as organocuprates (Gilman reagents) are known to undergo conjugate (1,4-) addition to α,β-unsaturated carbonyl compounds and related systems. walisongo.ac.idnih.govacs.org While the exocyclic methylene dioxane is not a classic Michael acceptor, its strained nature and the polarization of the double bond could allow for addition reactions with soft nucleophiles.

Furthermore, Grignard reagents can add to unsaturated systems, though they often favor 1,2-addition to carbonyl groups. nih.gov In the context of derivatives of this compound, if the bromomethyl group is first converted to a carbonyl-containing functionality, subsequent reactions with Grignard reagents could be explored. The stereochemistry of such additions would be of significant interest due to the chiral nature of the starting material.

Table 2: Elimination and Potential Addition Reactions

| Reactant | Reagents and Conditions | Product Type | Mechanistic Notes | Reference(s) |

| This compound | Strong base (e.g., KOtBu) | 4-Methylene-2,2-dimethyl-1,3-dioxane | E2 elimination of HBr. | researchgate.net, libretexts.org, researchgate.net |

| α,β-Unsaturated system derived from the dioxane | Organocuprate (R₂CuLi) | Conjugate addition product | 1,4-addition of the organometallic reagent. | walisongo.ac.id, nih.gov, acs.org, |

| Carbonyl derivative of the dioxane | Grignard reagent (RMgX) | Alcohol (from 1,2-addition) | Nucleophilic addition to the carbonyl group. | nih.gov, |

Applications of S 2,2 Dimethyl 4 Bromomethyl 1,3 Dioxane As a Chiral Building Block in Complex Molecule Synthesis

Total Synthesis of Natural Products and Their Analogues

The total synthesis of natural products and their analogues often requires the strategic introduction of specific stereocenters. researchgate.net (S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane serves as a reliable C3 chiral synthon, providing a foundational stereochemical element that is elaborated into a more complex target. While its direct application in the total synthesis of intricate natural products is not extensively documented, its role in creating crucial chiral fragments for natural product analogues is significant. rsc.orgresearchgate.net

The strategy involves utilizing the inherent chirality of the dioxane to build key structural motifs that mimic or are analogous to those found in nature. Synthetic chemists can modify the bromomethyl handle and subsequently deprotect and manipulate the diol to access a variety of chiral intermediates that are then incorporated into larger molecules. This approach, often part of a diverted total synthesis (DTS) or function-oriented synthesis (FOS), allows for the creation of analogues with potentially improved biological activity or to probe structure-activity relationships. researchgate.net

Preparation of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The primary application of this compound is in the pharmaceutical industry, where it serves as a starting material for crucial chiral intermediates that form the core of various active pharmaceutical ingredients.

Development of Key Chiral Side Chains for Statin Analogues (e.g., Atorvastatin)

One of the most prominent uses of this chiral building block is in the synthesis of the side chain of statins, a class of cholesterol-lowering drugs. researchgate.netnih.gov Atorvastatin (Lipitor), a fully synthetic statin, features a characteristic (3R,5R)-dihydroxyheptanoic acid side chain, which is essential for its inhibitory activity against HMG-CoA reductase. jchemrev.com

The synthesis of this side chain often employs a precursor derived from this compound. The synthetic route leverages the compound's (S)-configuration to establish the correct stereochemistry at the two chiral centers of the final side chain. researchgate.net A common strategy involves converting the bromomethyl group into a longer carbon chain, for instance, a cyanomethyl or an aminoethyl group, to yield key intermediates like tert-butyl ((4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate. researchgate.net This intermediate contains the necessary carbon framework and stereochemistry, protected within the dioxane ring system.

The table below summarizes key intermediates in Atorvastatin side chain synthesis derived from 1,3-dioxane (B1201747) precursors.

| Intermediate Name | Role in Synthesis |

| tert-butyl ((4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate | Key precursor containing the complete carbon backbone and correct stereochemistry for the statin side chain. researchgate.net |

| tert-butyl [(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl] acetate | An aldehyde intermediate that is further elaborated to introduce the second chiral center. |

| (S)-4-chloro-3-((trimethylsilyl)oxy)butanenitrile | A chiral starting material used in a Blaise reaction to construct the dioxane side chain. researchgate.net |

This protected diol is then carried through several steps before being coupled with the pyrrole core of Atorvastatin. The final steps involve the deprotection of the acetonide to reveal the syn-1,3-diol, which is crucial for the drug's biological activity.

Precursors for Other Bioactive Compounds (e.g., Mitratapide)

While a specific, documented synthesis of Mitratapide using this compound was not identified in the reviewed literature, the versatility of this building block makes it a suitable precursor for a wide range of other bioactive compounds. nih.gov Its ability to act as a chiral electrophile allows it to be used in the synthesis of molecules containing the 1,3-diol motif, a common feature in many biologically active natural and synthetic compounds, including antiviral and anticancer agents. For example, derivatives of this building block are used in the synthesis of various enzyme inhibitors and receptor ligands where the stereochemistry of the diol is critical for binding and activity.

Construction of Designed Macromolecules and Supramolecular Assemblies

The incorporation of chiral units into macromolecules can impart unique properties, such as the ability to form helical structures or recognize other chiral molecules. This compound is a potential monomer for the synthesis of chiral polymers. nih.gov Although direct polymerization of this specific molecule is not common, it can be chemically modified to produce monomers suitable for various polymerization techniques.

For instance, the bromomethyl group can be converted into other functional groups, such as an amine or a hydroxyl, which can then participate in step-growth polymerizations to form chiral polyesters, polyamides, or polyurethanes. Alternatively, the bromide itself could serve as an initiator for certain types of controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of well-defined chiral polymers with a chiral end-group. The protected diol functionality offers a latent feature that can be deprotected post-polymerization to introduce hydrophilicity or further reactive sites along the polymer chain.

Generation of Chemical Libraries for Drug Discovery and Material Science

Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules for high-throughput screening in drug and materials discovery. cam.ac.ukcam.ac.ukrsc.org this compound is an excellent scaffold for DOS due to its combination of a fixed chiral core and multiple reactive sites that can be orthogonally functionalized. nih.gov

Starting from this single building block, a library of compounds can be rapidly generated through a series of divergent reactions.

Key Functionalization Points for Diversity-Oriented Synthesis:

| Functional Group | Potential Reactions | Resulting Diversity |

|---|---|---|

| Bromomethyl Group | Nucleophilic substitution (e.g., with azides, amines, thiols, cyanides), Grignard formation, Wittig reaction. | Introduces a wide array of functional groups and extends the carbon skeleton. |

| Dioxane Ring | Acid-catalyzed ring-opening. | Exposes the 1,3-diol, which can be further functionalized, or can lead to ring-rearrangement products. |

| Protected Diol | Deprotection followed by selective protection, oxidation, or etherification. | Creates derivatives with varied polarity, hydrogen-bonding capacity, and further reactive handles. |

This multi-directional approach allows for the efficient exploration of chemical space around a core chiral scaffold, increasing the probability of identifying molecules with novel biological activities or material properties. scispace.com

Synthesis of Chiral Auxiliaries and Ligands

Chiral auxiliaries and ligands are essential tools in asymmetric catalysis, used to transfer stereochemical information to a substrate. The C2-symmetric or pseudo-C2-symmetric diol or diamine motifs are common features in many successful chiral ligands. While not C2-symmetric itself, this compound can be used to synthesize chiral ligands and auxiliaries. mdpi.com

The bromomethyl group can be displaced by nitrogen or phosphorus nucleophiles to create chiral phosphine, amine, or mixed P,N-ligands. Following complexation to a metal center, these ligands can catalyze a variety of asymmetric reactions. For example, the synthesis of novel thiophene-based bis(imidazolinyl) and bis(oxazolinyl) ligands has been reported for use in asymmetric catalysis, demonstrating the utility of chiral backbones in ligand design. nih.gov The 1,3-dioxane moiety itself can influence the steric environment around the metal center, contributing to the enantioselectivity of the catalyzed reaction.

Advanced Spectroscopic and Computational Approaches for Structural Elucidation and Reactivity Prediction

Quantum Chemical Simulations for Conformational Analysis and Electronic Structure

Quantum chemical simulations have become indispensable tools for investigating the molecular properties of complex organic molecules like (S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane. These methods offer a detailed view of the molecule's conformational landscape and electronic distribution.

Density Functional Theory (DFT) is a powerful computational method used to predict the reactivity of molecules by mapping out reaction pathways and identifying transition states. nih.gov For derivatives of 1,3-dioxane (B1201747), DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to model their geometric structures and predict their behavior in chemical reactions. researchgate.net These studies can reveal the energy barriers for various reaction mechanisms, such as nucleophilic substitution at the bromomethyl group, and help in understanding the stereochemical outcome of such reactions. The calculations can determine the relative stabilities of intermediates and transition states, providing a theoretical foundation for observed experimental results.

The 1,3-dioxane ring exhibits significant stereoelectronic interactions that influence its conformation and reactivity. wikipedia.org Computational studies on 1,3-dioxane and its derivatives have highlighted the importance of hyperconjugative interactions. nih.govacs.org Key interactions include anomeric effects, where lone pairs on the oxygen atoms (n) donate electron density into the antibonding orbitals (σ) of adjacent C-O or C-C bonds. Specifically, interactions such as n(p)(O) → σ(C-H)ax are dominant at the C(4) and C(6) positions. figshare.comresearchgate.net In the case of this compound, the chair conformation is expected to be the most stable, and the orientation of the bromomethyl group (axial vs. equatorial) will be governed by a balance of steric and stereoelectronic effects. The presence of the bulky dimethyl groups at the C2 position locks the ring in a preferred conformation, influencing the electronic environment of the entire molecule. nih.gov

Table 1: Key Stereoelectronic Interactions in the 1,3-Dioxane Ring

| Interaction Type | Donor Orbital | Acceptor Orbital | Significance |

| Anomeric Effect | n(O) | σ(C-O) | Stabilizes the ring structure |

| Hyperconjugation | n(O) | σ(C-H) | Influences bond lengths and reactivity nih.govacs.org |

| Hyperconjugation | σ(C-H) | σ*(C-O) | Contributes to conformational stability wikipedia.orgacs.org |

This table is generated based on general findings for 1,3-dioxane systems.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's reactivity. schrodinger.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the chemical stability and reactivity of a molecule. edu.krd A smaller gap suggests higher reactivity. edu.krd For this compound, the HOMO is likely localized on the bromine atom and the oxygen lone pairs, making these sites susceptible to electrophilic attack. The LUMO is expected to be centered on the antibonding orbital of the C-Br bond, indicating its susceptibility to nucleophilic attack. Global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net Local reactivity descriptors, like Fukui functions, can pinpoint the most reactive sites within the molecule.

Table 2: Calculated Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability edu.krd |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons researchgate.net |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Represents resistance to change in electron distribution researchgate.net |

| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the electrophilic nature of the molecule researchgate.net |

This table provides a general framework for reactivity descriptors based on DFT calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the stereochemistry and conformational dynamics of cyclic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus. In the ¹H NMR spectrum of 1,3-dioxane systems, the chemical shifts and coupling constants of the ring protons are highly dependent on their axial or equatorial orientation. docbrown.info For the title compound, the protons of the bromomethyl group and the proton at C4 are diastereotopic and will exhibit distinct chemical shifts. The coupling constants between these protons and the neighboring ring protons can be used to deduce the preferred conformation of the molecule. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide through-space correlations between protons, further confirming the stereochemical assignments. researchgate.net Computational methods, such as GIAO-NMR, can be used in conjunction with experimental data to accurately assign the stereochemistry of complex molecules. cam.ac.uk

Vibrational Spectroscopy (FTIR, FT-Raman) for Structural and Vibrational Mode Analysis

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Alkyl) | Stretching | 2850-3000 |

| C-O (Ether) | Stretching | 1050-1150 |

| C-Br | Stretching | 500-600 |

| CH₂ | Bending (Scissoring) | 1450-1470 |

This table is based on typical vibrational frequencies for the respective functional groups.

Mass Spectrometry Techniques for Structural Confirmation and Reaction Monitoring

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns observed in the mass spectrum can provide structural information. For example, the loss of a bromine radical or a bromomethyl group would result in specific fragment ions. Mass spectrometry is also an invaluable tool for monitoring the progress of reactions involving this compound, allowing for the detection of reactants, intermediates, and products in real-time.

Emerging Trends and Future Perspectives in S 2,2 Dimethyl 4 Bromomethyl 1,3 Dioxane Research

Development of More Sustainable and Green Synthetic Methodologies

The push towards green chemistry is reshaping the synthesis of chiral intermediates like (S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane. youtube.com Traditional synthetic routes are being re-evaluated to reduce hazardous waste and improve atom economy.

Key Developments:

Alternative Reagents and Solvents: Research is exploring the replacement of hazardous reagents and volatile organic solvents with more benign alternatives. For instance, the use of phase-transfer catalysis in the absence of organic solvents presents a milder and more economical synthetic route. clockss.org

Biocatalysis: The use of enzymes and whole-cell systems offers a highly selective and environmentally friendly approach to producing chiral building blocks. nih.gov Biocatalytic methods can operate under mild conditions and often provide high enantiomeric purity, reducing the need for extensive purification steps. nih.gov For example, a chemoenzymatic cascade in an organic solvent has been shown to produce chiral diols, which are precursors to dioxanes, demonstrating a highly stereoselective synthesis. nih.gov

Renewable Feedstocks: Efforts are being made to derive starting materials from renewable resources. For example, the synthesis of dioxolanes has been achieved using bioderived diols and carbon dioxide as a C1 source, representing a significant step towards a more sustainable chemical industry. nih.gov

Comparison of Synthetic Approaches

Exploration of Novel Catalytic Systems for Efficient Transformations

The efficiency and selectivity of reactions involving this compound are heavily dependent on the catalytic system employed. nih.gov Researchers are actively investigating new catalysts to improve reaction outcomes.

Areas of Advancement:

Organocatalysis: N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a range of asymmetric transformations. acs.org They offer a metal-free alternative for constructing chiral centers with high stereoselectivity. acs.org

Asymmetric Phase-Transfer Catalysis: The development of chiral phase-transfer catalysts, such as chiral quaternary ammonium (B1175870) salts, is a key area of focus. researchgate.net These catalysts can facilitate enantioselective reactions under mild, scalable conditions. researchgate.net

Metal-Based Catalysis: The use of transition metal catalysts, such as those based on ruthenium or palladium, continues to be refined for the synthesis of dioxane derivatives. nih.govgoogle.com For instance, zeolite-encapsulated metal complexes have shown promise in the synthesis of related dioxolane structures. researchgate.net

Examples of Catalytic Systems

Integration with Flow Chemistry and Automated Synthesis Platforms

Modernizing the synthesis of this compound and its derivatives involves the adoption of advanced technologies like flow chemistry and automated synthesis. nih.gov These platforms offer enhanced control, safety, and scalability compared to traditional batch processes. nih.govnih.gov

Key Benefits and Applications:

Improved Safety and Control: Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for better management of reaction temperature and pressure, which is particularly advantageous for highly exothermic or fast reactions. unimi.it

Enhanced Efficiency and Scalability: Continuous flow processes can be telescoped, eliminating the need for intermediate isolation and purification steps, thereby accelerating production. nih.govmdpi.com This approach has been successfully applied to the synthesis of various pharmaceutical intermediates. nih.gov

Automation and High-Throughput Screening: Automated synthesis platforms enable the rapid generation of compound libraries for screening purposes. scripps.edu These systems can perform reaction setup, analysis, and purification with minimal human intervention, accelerating the discovery of new molecules. scripps.edu

Expansion of Applications in New Chemical Spaces and Interdisciplinary Fields

While traditionally used as a chiral building block in medicinal chemistry, the applications of this compound and related structures are expanding into new areas. enamine.netlookchem.com

Emerging Applications:

Materials Science: Dioxane derivatives are being investigated for their potential use in the development of new materials. For example, certain chiral dioxanes have been explored as dopants for liquid crystal compositions. nih.gov The ability of the dioxane ring to form stable structures makes it a candidate for incorporation into polymers and resins. lookchem.com

Medicinal Chemistry: In drug discovery, this chiral building block is crucial for synthesizing enantiomerically pure compounds, which is often a regulatory requirement. enamine.net Its derivatives are found in a wide range of biologically active molecules, and ongoing research continues to explore its use in creating novel therapeutic agents. nih.govacs.org For instance, it is a key intermediate in the synthesis of compounds targeting various diseases. lookchem.comacs.org

Computational Design and Predictive Modeling for Enhanced Reactivity and Selectivity

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules like this compound. rsc.org These methods allow researchers to model reaction mechanisms and forecast outcomes, guiding experimental design and saving valuable resources. rsc.orgrsc.org

Impact of Computational Approaches:

Predicting Stereoselectivity: Machine learning models are being developed to quantitatively predict the stereoselectivity of chemical reactions. arxiv.orgarxiv.org By analyzing a wide range of molecular features, these models can help in the selection of the optimal catalyst and reaction conditions to achieve a desired stereochemical outcome. scite.aiarxiv.org

Understanding Reaction Mechanisms: Quantum mechanics calculations, such as Density Functional Theory (DFT), are used to investigate the transition states of reactions. rsc.orgmarquette.edu This provides detailed insights into reaction pathways and helps to explain observed reactivity and selectivity. rsc.org

Catalyst Design: Computational tools can guide the design of new and more effective catalysts. marquette.edu By modeling the interactions between the catalyst, substrate, and reagents, researchers can rationally design catalysts with improved performance.

Table of Compounds

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane, and how can stereochemical purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using a bromomethyl precursor and a chiral 1,3-dioxane scaffold. For example, Grignard reagents or base-mediated alkylation under aprotic conditions (e.g., DMF/K₂CO₃ at 60–80°C) are common . To ensure stereochemical integrity, chiral HPLC or polarimetry should validate enantiomeric excess, while X-ray crystallography (using SHELX software for refinement ) confirms absolute configuration.

Q. How is the structural conformation of this compound characterized experimentally?

- Methodological Answer : Microwave spectroscopy combined with ab initio computational methods (e.g., B3LYP/6-31G**) provides bond lengths, angles, and torsional parameters . For crystalline samples, single-crystal X-ray diffraction (refined via SHELXL ) resolves the chair conformation of the dioxane ring and bromomethyl substituent orientation.

Q. What purification techniques are optimal for isolating high-purity this compound?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted precursors. Recrystallization in non-polar solvents (e.g., cyclohexane) enhances purity, monitored by GC-MS or NMR. For chiral purity, chiral stationary-phase HPLC is recommended .

Advanced Research Questions

Q. What computational methods predict the thermal stability and decomposition pathways of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates Gibbs free energy profiles for decomposition. For example, C-Br bond cleavage or ring-opening mechanisms can be modeled, with transition-state analysis using Gaussian or ORCA software . Experimental validation via TGA-FTIR or mass spectrometry under controlled heating rates is critical.

Q. How does the bromomethyl group influence reactivity in cross-coupling reactions, and what catalysts optimize these transformations?

- Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura or Heck couplings. Palladium catalysts (e.g., Pd(PPh₃)₄) in THF/water at 80°C facilitate aryl-alkyl bond formation. Kinetic studies (monitored by <sup>1</sup>H NMR) reveal steric effects from the 2,2-dimethyl groups on reaction rates .

Q. What contradictions exist in reported spectroscopic data for this compound, and how can they be resolved?

- Methodological Answer : Discrepancies in <sup>13</sup>C NMR chemical shifts (e.g., dioxane ring vs. bromomethyl carbons) may arise from solvent polarity or concentration effects. Standardized protocols (e.g., CDCl₃ at 25°C, 500 MHz) and 2D NMR (HSQC, HMBC) clarify assignments. Cross-referencing with computational NMR predictions (e.g., ACD/Labs) resolves ambiguities .

Q. How is the compound utilized in asymmetric synthesis for constructing chiral macrocycles or pharmacophores?

- Methodological Answer : The bromomethyl group serves as a handle for nucleophilic displacement in macrocyclization. For example, reaction with dithiols under high-dilution conditions forms dispiro-1,3-dioxane macrocycles. Chiral induction is monitored via circular dichroism (CD) and compared to DFT-simulated spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.